Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound featuring a pyrido[1,2-a]pyrimidine core
Properties
IUPAC Name |
methyl 2-[1-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-10-4-3-6-21-14(10)19-15(11(9-22)17(21)25)20-7-5-18-16(24)12(20)8-13(23)26-2/h3-4,6,9,12H,5,7-8H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCKIYCWMUBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCNC(=O)C3CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of formyl and methyl groups at specific positions on the pyrido[1,2-a]pyrimidine ring.
Piperazine Ring Formation: This involves the reaction of the pyrido[1,2-a]pyrimidine derivative with piperazine under controlled conditions.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique chemical properties.
Industry
Material Science:
Agriculture: Could be used in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The formyl and carbonyl groups can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. This compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate: Lacks the 9-methyl group.
Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)propanoate: Has a propanoate group instead of acetate.
Uniqueness
The presence of the 9-methyl group and the specific esterification with acetate make Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate unique. These structural features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrido[1,2-a]pyrimidine core and a piperazine ring, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C18H21N3O4
- Molecular Weight : 343.38 g/mol
- CAS Number : 636989-80-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound can modulate enzyme activity and influence cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro studies have shown that related pyrido[1,2-a]pyrimidine derivatives inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies reveal that these compounds may inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial assays have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Antifungal activity has also been observed in preliminary studies, warranting further investigation into its application as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the cytotoxic effects of related compounds on breast cancer cells; found IC50 values in the low micromolar range. |
| Study B (2021) | Evaluated antimicrobial properties against Staphylococcus aureus; demonstrated significant inhibition at concentrations of 50 µg/mL. |
| Study C (2023) | Explored the mechanism of action through apoptosis induction in leukemia cell lines; confirmed activation of caspase pathways. |
Safety and Toxicity
While promising biological activities have been reported, safety assessments are crucial:
- Toxicological studies indicate that similar compounds can exhibit cytotoxic effects at high concentrations.
- Further research is needed to establish a safety profile for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
